
2-hydroxy-N,N-dioctylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-hydroxy-N,N-dioctylacetamide is a chemical compound that has garnered interest due to its unique properties and potential applications. It is a derivative of N,N-dioctylacetamide, with a hydroxyl group attached to the carbon adjacent to the amide group. This compound is often studied in the context of radiolytic degradation and its role as a degradation product in various chemical processes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-hydroxy-N,N-dioctylacetamide can be synthesized through the radiolytic degradation of N,N,N’,N’-tetra-n-octyl diglycolamide (TODGA). The process involves the use of ionizing radiation, such as an electron beam, which induces fragmentation of the TODGA molecule. The major products of this fragmentation include N,N-dioctylacetamide and this compound .
Industrial Production Methods: This process is relevant in the context of nuclear fuel reprocessing, where TODGA is used as an extractant for actinides and lanthanides .
Analyse Chemischer Reaktionen
Types of Reactions: 2-hydroxy-N,N-dioctylacetamide primarily undergoes radiolytic reactions. The compound is formed through the dissociative addition of alkoxy radicals to the carbonyl groups of TODGA during radiolysis .
Common Reagents and Conditions: The formation of this compound involves the use of ionizing radiation, such as an electron beam, in the presence of hydrocarbon-alcohol solutions. The alcohol content in the solution can influence the yield and types of radiolytic products formed .
Major Products: The major products formed from the radiolytic degradation of TODGA include N,N-dioctylacetamide and this compound. These products result from the fragmentation of the TODGA molecule and the addition of alkoxy radicals to the carbonyl groups .
Wissenschaftliche Forschungsanwendungen
2-hydroxy-N,N-dioctylacetamide has several scientific research applications, particularly in the field of nuclear chemistry. It is studied as a degradation product in the radiolytic degradation of TODGA, which is used in the extraction of actinides and lanthanides from nuclear fuel reprocessing solutions . The compound’s role as a phase modifier in these extraction processes is also of interest, as it can influence the efficiency and stability of the extraction system .
Wirkmechanismus
The mechanism of action of 2-hydroxy-N,N-dioctylacetamide involves its formation through the radiolytic degradation of TODGA. The compound is produced when alkoxy radicals add to the carbonyl groups of TODGA, leading to the fragmentation of the molecule . This process is influenced by the presence of alcohols and nitric acid in the solution, which can affect the yield and types of radiolytic products formed .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds: Similar compounds to 2-hydroxy-N,N-dioctylacetamide include N,N-dioctylacetamide and other degradation products of TODGA, such as [2-(dioctylamino)-2-oxoethoxy]acetic acid .
Uniqueness: this compound is unique due to its specific formation mechanism and its role as a phase modifier in the extraction of actinides and lanthanides. Unlike other degradation products, it does not directly complex with lanthanide ions but instead acts to modify the phase behavior of the extraction system .
Eigenschaften
IUPAC Name |
2-hydroxy-N,N-dioctylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H37NO2/c1-3-5-7-9-11-13-15-19(18(21)17-20)16-14-12-10-8-6-4-2/h20H,3-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCGXZDMAMHSMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN(CCCCCCCC)C(=O)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H37NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromobicyclo[4.2.0]octa-1,3,5-triene-7-carbonitrile](/img/structure/B13682806.png)
![1-Methyl-2,6-dioxaspiro[4.5]decan-9-ol](/img/structure/B13682808.png)

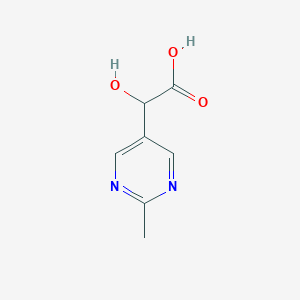
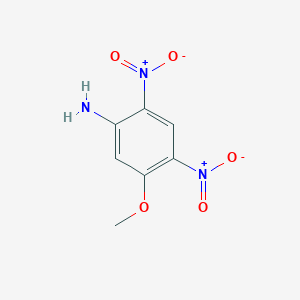

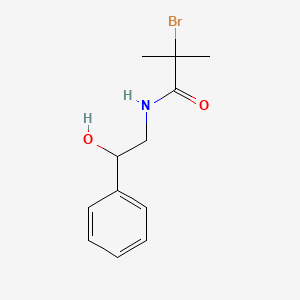
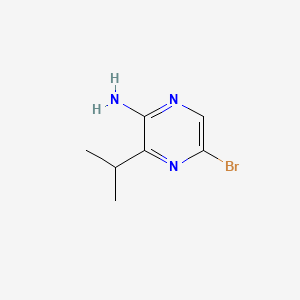
![7-Methoxy-2,9-dihydro-1h-pyrido[3,4-b]indol-1-one](/img/structure/B13682836.png)
![a-D-Mannopyranoside, phenyl 3-O-[(4-Methoxyphenyl)Methyl]-2-O-(phenylMethyl)-4,6-O-[(R)-phenylMethylene]-1-thio-](/img/structure/B13682837.png)
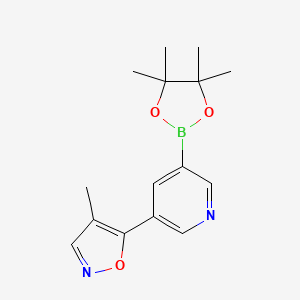
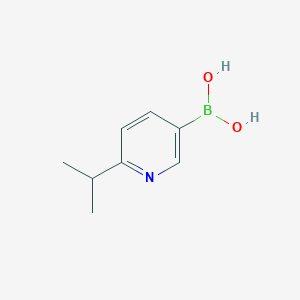
![1-Boc-3-[2-chloro-5-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13682844.png)
